Researchers have used 3,4-DCBT as a starting material for the synthesis of other chemicals. For instance, a study published in the Journal of Fluorine Chemistry describes its use in the preparation of 3,4-difluorobenzotrifluoride through a fluorine exchange reaction [].
Another study, referenced in Sigma-Aldrich's product information for 3,4-DCBT, mentions its role in the synthesis of 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether (RH-2512), a potential diphenyl ether herbicide [].
3,4-Dichlorobenzotrifluoride is an aromatic organic compound characterized by the molecular formula and a molecular weight of 215.00 g/mol. It appears as a colorless to slightly yellow liquid with a boiling point of approximately 173-174 °C and a melting point ranging from -13 to -12 °C. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. It is slightly soluble in water and more soluble in organic solvents like chloroform and ethyl acetate .
Studies on the biological activity of 3,4-dichlorobenzotrifluoride indicate that it may exhibit toxicity in certain environments. For instance, it has been shown to degrade effectively using advanced oxidation processes involving heterogeneous catalysts like nanoscale iron oxide and cerium oxide. The degradation process suggests potential environmental concerns regarding its persistence and toxicity in ecosystems . The compound's irritant properties can also pose health risks upon exposure, leading to skin and eye irritation or respiratory issues when inhaled .
The synthesis of 3,4-dichlorobenzotrifluoride typically involves a two-step process:
Research indicates that 3,4-dichlorobenzotrifluoride can interact with catalysts in advanced oxidation processes for environmental remediation. For instance, studies employing nanoscale iron oxide/cerium oxide catalysts show significant degradation efficiency under optimized conditions. The interactions between this compound and various catalytic systems highlight its potential for removal from contaminated environments .
Several compounds share structural similarities with 3,4-dichlorobenzotrifluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | Different chlorination pattern on benzene ring |
1,2-Dichlorobenzene | C6H4Cl2 | Lacks trifluoromethyl group |
Trifluoromethylbenzene | C7H5F3 | Contains only one trifluoromethyl group |
Chlorobenzene | C6H5Cl | Contains only one chlorine atom |
Uniqueness: The distinct arrangement of chlorine and trifluoromethyl groups in 3,4-dichlorobenzotrifluoride contributes to its unique reactivity profile compared to these similar compounds. The presence of two chlorine atoms on adjacent carbon atoms (positions 3 and 4) alongside a trifluoromethyl group enhances its stability and reactivity towards nucleophilic substitution reactions.
Irritant;Environmental Hazard